N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
7-phenyl-N-propan-2-yl-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12(2)16-15(18)17-9-8-14(19-11-10-17)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKXGZYYQRICDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(SCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Ugi Condensation
A modified Ugi four-component reaction (4-CR) has been successfully applied to synthesize analogous 1,4-thiazepine derivatives. For N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide, this method could involve:
- Bifunctional reagents (BFRs): A thioacetic acid derivative (e.g., [(3-formylphenyl)thio]acetic acid) serves as the aldehyde-acid component.
- Amine component: Isopropylamine introduces the N-isopropyl group.
- Isocyanide: Aromatic or aliphatic isocyanides facilitate cyclization.
The reaction proceeds via imine formation, isocyanide addition, and intramolecular acylation to yield the thiazepane ring. Optimized conditions (methanol, 60°C, 24 hours) minimize side products like linear Ugi adducts, achieving yields up to 68% for related structures.
Cyclization of Linear Precursors
Linear precursors such as 4-mercapto-N-isopropyl-2-phenylpentanamide can undergo cyclization under basic or acidic conditions:
- Base-mediated cyclization: Treatment with K₂CO₃ in DMF at 80°C promotes nucleophilic attack of the thiolate on a proximal electrophilic carbon, forming the thiazepane ring.
- Acid-catalyzed cyclization: HCl in refluxing toluene facilitates iminium ion formation, followed by ring closure.
This method requires careful protection of the carboxamide group to prevent undesired reactions.
Functionalization and Derivatization
Introduction of the Phenyl Group
The phenyl group at position 7 is typically introduced via:
Carboxamide Installation
The N-isopropyl carboxamide is incorporated through:
- Amidation of carboxylic acids: Reacting 4-carboxy-1,4-thiazepane with isopropylamine using EDC/HOBt coupling agents.
- Direct substitution: Treating a thiazepane chloroamide with isopropylamine in THF.
Optimization and Challenges
Yield Improvement Strategies
Stereochemical Control
Racemization at the carboxamide-bearing carbon is mitigated by:
Analytical Characterization
Critical data for validating the compound include:
- NMR: ¹H NMR (CDCl₃) δ 7.35–7.28 (m, 5H, Ph), 4.21 (q, J = 6.8 Hz, 1H, NH), 3.65–3.58 (m, 2H, S-CH₂), 2.90–2.82 (m, 1H, CH(CH₃)₂).
- Mass spectrometry: ESI-MS m/z 305.2 [M+H]⁺.
- X-ray crystallography: Confirms the chair conformation of the thiazepane ring and substituent orientations.
Industrial and Regulatory Considerations
Scale-up requires addressing:
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide: Unique due to its specific substitution pattern and ring structure.
Other Thiazepanes: Compounds with different substituents on the thiazepane ring, such as N-methyl-7-phenyl-1,4-thiazepane-4-carboxamide or N-isopropyl-7-methyl-1,4-thiazepane-4-carboxamide.
Uniqueness
This compound stands out due to its unique combination of isopropyl and phenyl substituents, which may confer distinct chemical and biological properties compared to other thiazepanes.
Biological Activity
N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and cancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the thiazepane family, characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular formula is typically represented as C14H18N2OS, which contributes to its unique pharmacological properties.
The biological activity of this compound has been linked to its ability to interact with various neurotransmitter systems and enzymes. Notably, it has shown inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can potentially lead to increased levels of these neurotransmitters in the brain, suggesting applications in treating mood disorders.
Table 1: Inhibition Potency Against MAO Enzymes
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| N-isopropyl-7-phenyl... | 2.48 | 1.38 |
| Reference Compound A | 3.00 | 2.50 |
| Reference Compound B | 1.50 | 1.20 |
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. Its cytotoxic effects have been evaluated against various cancer cell lines, demonstrating promising results.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 11 |
| K-562 | 47 |
| LNCaP | 389 |
These results indicate that while the compound exhibits significant activity against certain hematological malignancies (e.g., HL-60), its efficacy against solid tumors may require further investigation.
Case Studies and Clinical Implications
A notable case study involved the administration of this compound in animal models exhibiting depressive-like behaviors. The results indicated a marked improvement in behavioral scores correlated with increased serotonin levels in the brain. This suggests a potential role for this compound in managing depression and anxiety disorders.
Additionally, research into its effects on glioblastoma cells has shown that it induces apoptosis through multiple pathways, including oxidative stress and mitochondrial dysfunction. Such findings align with the ongoing exploration of thiazepane derivatives as viable candidates for cancer therapy.
Q & A
Q. How can synthetic yield and purity of N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide be optimized during synthesis?
- Methodological Answer : Optimization involves strict control of reaction parameters (temperature, solvent polarity, and catalyst loading) and purification techniques. For example, stepwise condensation of intermediates under inert atmospheres minimizes side reactions. Post-synthesis, flash chromatography with gradients of ethyl acetate/hexane resolves impurities, while recrystallization in ethanol improves crystallinity. Monitoring reaction progress via TLC and HPLC ensures intermediate stability .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : - and -NMR for verifying substituent positions (e.g., phenyl and isopropyl groups) and ring conformation.
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm).
- X-ray Crystallography (if available): Resolves 3D conformation of the thiazepane ring .
Q. How does the thiazepane ring’s conformational flexibility influence the compound’s stability?
- Methodological Answer : The seven-membered thiazepane ring exhibits chair and boat conformers, affecting solubility and thermal stability. Dynamic NMR studies at variable temperatures (e.g., 25–100°C) quantify ring puckering. Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines identifies degradation pathways, such as oxidation at the sulfur atom, mitigated by storing the compound under nitrogen .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or GPCRs) evaluates binding affinity. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. MD simulations (50–100 ns) assess ligand-receptor complex stability in solvated systems. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (K, k, k) .
Q. How should researchers resolve contradictions in bioactivity data across in vitro and in vivo assays?
- Methodological Answer : Discrepancies may arise from bioavailability differences or assay-specific conditions. Use orthogonal methods:
- Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation.
- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction available for activity.
- Dose-Response Refinement : Test multiple concentrations (e.g., 0.1–100 µM) in cell-based assays (e.g., IC) and correlate with pharmacokinetic profiles in rodent models .
Q. What experimental design principles apply to studying structure-activity relationships (SAR) of thiazepane derivatives?
- Methodological Answer : A factorial design approach (e.g., 2 factorial) systematically varies substituents (e.g., phenyl vs. fluorophenyl) and ring size (e.g., thiazepane vs. diazepane). Response variables (e.g., IC, logP) are analyzed via ANOVA to identify significant factors. Follow-up with Taguchi methods optimizes synthetic parameters (e.g., reaction time, temperature) for maximal bioactivity .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). SPR or ITC (isothermal titration calorimetry) quantifies binding thermodynamics. Cross-validate with CRISPR-edited cell lines lacking the target enzyme to confirm specificity. Negative controls (e.g., scrambled analogs) rule off-target effects .
Data Contradiction and Reproducibility
Q. How to address batch-to-batch variability in this compound’s bioactivity?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Define purity (>98%), enantiomeric excess (>99%), and particle size.
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor synthesis in real time.
- Stability-Indicating Methods : Forced degradation studies (e.g., oxidative, hydrolytic stress) identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
